PROTAC ER - 1351169-29-3

PROTAC ER

Catalog Number: EVT-2784297
CAS Number: 1351169-29-3
Molecular Formula: C42H61N5O8
Molecular Weight: 763.977
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PROTAC ERα Degrader-2, also known as vepdegestrant or ARV-471, is a heterobifunctional small molecule belonging to the PROteolysis TArgeting Chimera (PROTAC) class of compounds. [, , , , , , , , , , ] It functions as a selective estrogen receptor (ER) degrader, specifically targeting the ERα subtype. [, , , , , , , , , , , , ] This compound is orally bioavailable, distinguishing it from other ER degraders like fulvestrant, which requires intramuscular administration. [, , , , , , , , , , ]

Vepdegestrant plays a crucial role in scientific research, particularly in the field of oncology, by offering a novel approach to target ERα, a key driver in the development and progression of hormone-receptor-positive breast cancer. [, , , , , , , , , , , , ] It demonstrates efficacy against both wild-type and mutated ERα, including clinically relevant mutations associated with resistance to conventional endocrine therapies. [, , , , , , , , , , , , ]

Future Directions

Future research directions for vepdegestrant encompass: [, , , , , , , , , , , , ]

Vepdegestrant (ARV-471)

    Compound Description: Vepdegestrant (ARV-471) is an orally bioavailable PROTAC ERα degrader that demonstrates activity against both wild-type and mutant ERα. [, , , , , ] Preclinical studies demonstrate its ability to induce robust degradation of ERα, inhibit ER-dependent breast cancer cell line proliferation in vitro, and achieve significant tumor growth inhibition in xenograft models. [] Vepdegestrant is currently under investigation in multiple clinical trials, including VERITAC-2, a phase 3 study comparing its efficacy and safety to fulvestrant in ER+/HER2- advanced breast cancer patients. []

ARV-825

    Compound Description: ARV-825 is a PROTAC degrader that selectively targets BRD4 for degradation. [] It has demonstrated superior efficacy in inhibiting c-MYC expression and downstream signaling activities compared to traditional BRD4 inhibitors. []

    Relevance: While ARV-825 itself does not target ERα, it exemplifies the PROTAC technology employed by PROTAC ERα Degrader-2. Both compounds utilize the same mechanism of action – hijacking the ubiquitin-proteasome system to degrade target proteins. [, ]

Fulvestrant

    Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) that acts as a full antagonist, blocking estrogen activity by completely inhibiting AF1 and AF2 domains of the estrogen receptor. [] It is an established treatment option for ER-positive breast cancer, particularly in cases where resistance to other endocrine therapies has emerged. []

    Relevance: Fulvestrant serves as a benchmark for comparison with PROTAC ERα Degrader-2. [] Both compounds target ERα for degradation, but they differ in their mechanisms of action and chemical structures. Fulvestrant indirectly induces ER degradation, while PROTACs like PROTAC ERα Degrader-2 directly recruit the ubiquitin-proteasome system for targeted degradation. []

Palbociclib

    Compound Description: Palbociclib is a CDK4/6 inhibitor frequently used in combination with endocrine therapies like fulvestrant for ER+/HER2- advanced breast cancer. [, , ] It works by inhibiting the cyclin D-CDK4/6 complex, thereby blocking cell cycle progression. [, , ]

    Relevance: While not a PROTAC or an ERα degrader, palbociclib is relevant because it is often combined with ERα-targeting agents, including PROTACs, to enhance their therapeutic efficacy. [, ] Preclinical studies have shown synergistic interactions and greater tumor growth inhibition when palbociclib is combined with PROTAC ERα degraders compared to combinations with fulvestrant. []

Source and Classification

PROTACs are classified as heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand is an E3 ubiquitin ligase recruiter, while the other is a warhead that binds to the protein of interest, in this case, ERα. The specific PROTAC ER is designed to bind the DNA-binding domain of ERα and facilitate its degradation through the ubiquitin-proteasome pathway .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC ER involves several key steps:

  1. Selection of Components: The warhead for PROTAC ER is typically a small molecule like VH032, which specifically targets ERα. The E3 ligase recruiter can be derived from known ligands that bind E3 ligases such as Von Hippel-Lindau (VHL) or cereblon (CRBN) .
  2. Linker Design: A flexible linker is crucial for effective interaction between the two components. Recent strategies have focused on optimizing linker length and composition to enhance bioactivity and cell permeability .
  3. Biorthogonal Reactions: The synthesis often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for linking the azide-modified warhead and alkyne-modified E3 ligand .
  4. Characterization Techniques: Following synthesis, techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the synthesized PROTAC ER .
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC ER consists of:

  • A warhead that binds to the estrogen receptor, typically featuring a phenolic or aromatic component.
  • An E3 ligase recruiter, which is often a peptide or small molecule recognized by E3 ligases.
  • A linker that connects these two components, allowing for spatial configuration necessary for effective binding.

The structural formula can be represented generically as:

WarheadLinkerE3 Ligase Recruiter\text{Warhead}-\text{Linker}-\text{E3 Ligase Recruiter}

Data regarding molecular weight, solubility, and stability are critical for understanding its pharmacokinetic properties but are not explicitly detailed in the available literature.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the function of PROTAC ER include:

  1. Formation of Ternary Complex: Upon administration, PROTAC ER binds simultaneously to ERα and an E3 ligase, forming a ternary complex that facilitates ubiquitination of ERα .
  2. Ubiquitination Process: The E3 ligase catalyzes the transfer of ubiquitin moieties to lysine residues on ERα, marking it for degradation by the proteasome.
  3. Degradation Mechanism: Following ubiquitination, the proteasome recognizes polyubiquitinated ERα and degrades it into peptides .

These reactions highlight the catalytic nature of PROTACs, allowing them to recycle and target multiple molecules over time.

Mechanism of Action

Process and Data

The mechanism of action for PROTAC ER involves several steps:

  1. Binding: The PROTAC binds to both the estrogen receptor alpha and an E3 ligase.
  2. Complex Formation: This results in the formation of a stable ternary complex.
  3. Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin chains onto ERα.
  4. Proteasomal Degradation: The tagged protein is then directed to the proteasome for degradation, effectively reducing its cellular levels.

This mechanism allows for sustained degradation without continuous presence of the PROTAC once it has initiated degradation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific data on physical properties such as melting point or boiling point are not detailed in available literature, general properties can be inferred based on similar compounds:

  • Solubility: Likely soluble in organic solvents due to its small molecular size.
  • Stability: Stability under physiological conditions can vary based on linker composition; more stable linkers may enhance therapeutic efficacy.

Analytical techniques such as NMR and MS provide insights into these properties during synthesis verification .

Applications

Scientific Uses

PROTAC ER has significant potential applications in:

  • Cancer Therapy: Targeting estrogen receptor alpha provides a novel approach for treating hormone-responsive cancers, particularly breast cancer.
  • Research Tool: As a tool for studying protein function through targeted degradation, it aids in elucidating pathways involving estrogen signaling.
  • Drug Development: The development of PROTACs represents a promising strategy in drug discovery, particularly for challenging targets previously deemed undruggable .
Introduction to Proteolysis Targeting Chimera Estrogen Receptor Degraders in Targeted Protein Degradation

Biological Significance of Estrogen Receptor Alpha in Breast Cancer Pathogenesis

Estrogen Receptor Alpha is a nuclear transcription factor that drives approximately 70% of breast cancers classified as Estrogen Receptor-positive/Human Epidermal Growth Factor Receptor 2-negative. Its modular structure comprises three functional domains: an N-terminal transactivation domain, a central DNA-binding domain, and a C-terminal ligand-binding domain. Upon estrogen binding, Estrogen Receptor Alpha undergoes dimerization, translocates to the nucleus, and binds to estrogen response elements in promoter regions of target genes, activating transcription programs governing cell proliferation, survival, and metastasis. This hormone-dependent signaling axis establishes Estrogen Receptor Alpha as a primary oncogenic driver and therapeutic target in breast cancer [1] [7].

Beyond its physiological role, acquired mutations in Estrogen Receptor Alpha—particularly in the ligand-binding domain (e.g., tyrosine 537 serine and aspartate 538 glycine substitutions)—confer constitutive activation and resistance to endocrine therapies. These mutations emerge under selective pressure in 30–50% of metastatic breast cancers following aromatase inhibitor treatment, enabling ligand-independent signaling and tumor progression. The DNA-binding domain also contributes to transcriptional regulation and dimer stability, though it is less frequently mutated than the ligand-binding domain [1] [2] [7].

Table 1: Functional Domains of Estrogen Receptor Alpha Relevant to Breast Cancer Pathogenesis

DomainStructural FeaturesFunctional RoleClinical Relevance
N-terminal transactivation domainIntrinsically disordered regionCo-activator recruitment; transactivation function 1Target for selective estrogen receptor degraders
Central DNA-binding domainTwo zinc finger motifsDimerization; estrogen response element bindingAvoids ligand-binding domain mutation resistance
C-terminal ligand-binding domainHelical sandwich with ligand-binding pocketLigand-dependent activation; co-regulator bindingHotspot for tyrosine 537 and aspartate 538 mutations

Limitations of Conventional Endocrine Therapies and Selective Estrogen Receptor Degraders

Current Estrogen Receptor Alpha-targeted therapies face three principal limitations: molecular mechanisms of resistance, pharmacological constraints, and incomplete Estrogen Receptor Alpha suppression. First-generation endocrine agents include selective estrogen receptor modulators (e.g., tamoxifen) that competitively block estrogen binding but exhibit partial agonist activity in some tissues, and aromatase inhibitors (e.g., anastrozole) that suppress systemic estrogen synthesis. While effective initially, tumors frequently develop ligand-binding domain mutations or bypass signaling pathways (e.g., mitogen-activated protein kinase or phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin activation), leading to therapeutic resistance [2] [4] [7].

Selective estrogen receptor degraders represent a second-generation approach. Fulvestrant, the first-in-class selective estrogen receptor degrader, induces Estrogen Receptor Alpha conformational changes that enhance proteasomal degradation. However, its intramuscular administration limits bioavailability, achieving only 40–50% Estrogen Receptor Alpha degradation at standard doses. Newer oral selective estrogen receptor degraders (e.g., elacestrant) show improved pharmacokinetics but still exhibit incomplete degradation and variable efficacy. In patients with prior cyclin-dependent kinase 4/6 inhibitor exposure, fulvestrant monotherapy yields median progression-free survival of only 1.9–4.8 months, underscoring the unmet need [2] [4] [6].

Emergence of Proteolysis Targeting Chimeras as a Paradigm Shift in Estrogen Receptor Alpha Modulation

Proteolysis Targeting Chimera technology represents a revolutionary departure from occupancy-driven pharmacology by enabling catalytic degradation of target proteins. These heterobifunctional molecules comprise three elements: a target protein-binding ligand (e.g., selective estrogen receptor degrader derivative), an E3 ubiquitin ligase recruiter, and a chemical linker. Rather than inhibiting Estrogen Receptor Alpha activity, Proteolysis Targeting Chimera Estrogen Receptor degraders induce polyubiquitination of Estrogen Receptor Alpha through recruitment of E3 ligases (e.g., Von Hippel-Lindau or cereblon), leading to proteasomal destruction. This mechanism offers several theoretical advantages:

  • Overcoming resistance: Degradation is agnostic to ligand-binding domain mutations or alternative activation mechanisms [1] [7] [10].
  • Catalytic activity: A single Proteolysis Targeting Chimera molecule can facilitate multiple degradation cycles, enabling sustained effects at substoichiometric concentrations [5] [8] [10].
  • Target scope: Capable of degrading both nuclear and cytoplasmic Estrogen Receptor Alpha pools, including truncated variants [7] [9].

The first Estrogen Receptor Alpha-targeted Proteolysis Targeting Chimera (ARV-471/vepdegestrant) demonstrated >90% Estrogen Receptor Alpha degradation in preclinical models, outperforming fulvestrant. This degradation efficiency translates to superior tumor growth inhibition in xenografts harboring wild-type or mutant Estrogen Receptor Alpha. Structural optimization has since generated diverse Proteolysis Targeting Chimera Estrogen Receptor degraders with varying E3 ligase preferences and linker chemistries, expanding the degradation toolbox [7] [9] [10].

Table 2: Comparative Estrogen Receptor Alpha Degradation Efficacy Across Therapeutic Modalities

Therapeutic ClassRepresentative AgentMaximum ERα DegradationAdministration RouteKey Resistance Mechanisms
Selective Estrogen Receptor ModulatorTamoxifenNone (receptor antagonism)OralLigand-binding domain mutations; agonist switch
First-generation Selective Estrogen Receptor DegraderFulvestrant40–50%IntramuscularReduced degradation efficiency
Oral Selective Estrogen Receptor DegraderElacestrant60–70%OralIncomplete degradation; alternate pathways
Proteolysis Targeting Chimera Estrogen Receptor DegraderVepdegestrant (ARV-471)85–95%OralUndefined (minimal in preclinical models)

Properties

CAS Number

1351169-29-3

Product Name

PROTAC ER

IUPAC Name

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide

Molecular Formula

C42H61N5O8

Molecular Weight

763.977

InChI

InChI=1S/C42H61N5O8/c1-27(2)23-36(46-41(52)39(50)35(43)24-28-7-5-4-6-8-28)40(51)45-18-20-54-22-21-53-19-17-44-38(49)26-55-47-37-14-13-34-33-11-9-29-25-30(48)10-12-31(29)32(33)15-16-42(34,37)3/h4-8,10,12,25,27,32-36,39,48,50H,9,11,13-24,26,43H2,1-3H3,(H,44,49)(H,45,51)(H,46,52)/b47-37+/t32-,33-,34+,35-,36+,39+,42+/m1/s1

InChI Key

MMDOSMHAAYKBET-UTCZBAMKSA-N

SMILES

CC(C)CC(C(=O)NCCOCCOCCNC(=O)CON=C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)NC(=O)C(C(CC5=CC=CC=C5)N)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.